1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

Benzoxazinone synthesis SMYD2 inhibition intermediate yield

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a tri-substituted acetophenone derivative (C15H15NO3, MW 257.28) featuring a unique 3-amino-2-hydroxy-4-benzyloxy phenyl core. It is primarily recognized as a high-value synthetic intermediate rather than a biologically active final agent, serving as a critical building block for benzoxazinone scaffolds found in SMYD2 inhibitors such as A-893.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 871101-87-0
Cat. No. B1527682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone
CAS871101-87-0
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O
InChIInChI=1S/C15H15NO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
InChIKeyDPDBWSYVDANFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 871101-87-0): Core Structural Overview for Procurement


1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a tri-substituted acetophenone derivative (C15H15NO3, MW 257.28) featuring a unique 3-amino-2-hydroxy-4-benzyloxy phenyl core. It is primarily recognized as a high-value synthetic intermediate rather than a biologically active final agent, serving as a critical building block for benzoxazinone scaffolds found in SMYD2 inhibitors such as A-893 [1]. Its physical properties, including a computed XLogP3-AA of 2.6, indicate moderate lipophilicity suitable for further derivatization [2].

Why 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Cannot Be Replaced by Generic Analogs


Simple substitution with generic amino-hydroxyacetophenone analogs fails because the specific 3-amino-4-benzyloxy-2-hydroxy pharmacophore arrangement is essential for downstream synthetic transformations, particularly cyclization into benzoxazinones. The benzyloxy protecting group at the 4-position directs reactivity and prevents undesired side reactions during subsequent acylation and cyclization steps, a role that cannot be fulfilled by 1-(4-benzyloxy-2-hydroxyphenyl)ethanone (CAS 29682-12-0) or other regioisomers that lack the strategically positioned amino group [1]. The compound's precise substitution pattern is directly derived from the synthetic route disclosed in patent US08629271B2, where it is manufactured as a key intermediate for pharmaceutically active benzoxazinones [2].

Quantitative Differentiation Points for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS 871101-87-0)


Synthetic Yield as a Key Intermediate for Benzoxazinone SMYD2 Inhibitors

The compound's primary differentiation is its role as the direct precursor to 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1035229-32-3), a core intermediate for potent SMYD2 inhibitors like A-893 (IC50: 2.8 nM) [1]. In a documented procedure, 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (5.2 g) is reacted with 2-chloroacetyl chloride to produce the benzoxazinone scaffold, showing its essential role in constructing the FDA-relevant pharmacophore [2]. In contrast, the regioisomer 1-(4-benzyloxy-2-hydroxyphenyl)ethanone (CAS 29682-12-0), which lacks the 3-amino group, cannot undergo this cyclization and therefore cannot substitute for this compound in medicinal chemistry campaigns targeting SMYD2.

Benzoxazinone synthesis SMYD2 inhibition intermediate yield

Purity Specification Comparison Across Authorized Suppliers

Available purity specifications from non-excluded suppliers demonstrate a range of 95% to 98% for the free base . Bidepharm specifies a minimum purity of 95+% with supporting batch QC documentation including NMR, HPLC, and GC , while Leyan lists the compound at 98% purity . This exceeds the typical purity of generic, non-validated intermediates often supplied without complete characterization, ensuring a more reliable starting point for multi-step synthesis.

Purity HPLC quality control

Structural Differentiation from Common Regioisomer 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone

The 3-amino group in 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone enables an intramolecular hydrogen bond with the adjacent 2-hydroxy group, pre-organizing the molecule for cyclization and creating a unique electronic environment distinct from the 4-benzyloxy-2-hydroxy regioisomer (CAS 29682-12-0) . Hydrogen bond donor/acceptor counts (2 HBD, 4 HBA) are identical between the two compounds, but the adjacency of NH2 and OH groups in the target compound fundamentally alters its reactivity profile, enabling acylation to form benzoxazinones, a transformation not possible with the comparator [1].

Regioselectivity hydrogen bonding structure-activity relationship

Advantage of Hydrochloride Salt Form for Biophysical Assays

The hydrochloride salt of this compound (CAS 1363404-82-3) is commercially available and offers significantly improved aqueous solubility and stability compared to the free base (CAS 871101-87-0) . Aqueous solubility is critical for biological assay preparation, and the salt form eliminates the need for co-solvents or pH adjustment, which can interfere with enzymatic or cellular assays. The free base, with a calculated XLogP3-AA of 2.6, has inherently low water solubility [1], making the HCl salt the preferred form for direct use in biochemical screening.

Solubility salt form aqueous stability

Optimal Procurement Scenarios for 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone


Precursor for SMYD2 Inhibitor Library Synthesis (A-893 Series)

This compound is the essential building block for synthesizing 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one, the key intermediate in the A-893 benzoxazinone series that inhibits SMYD2 with an IC50 of 2.8 nM [1]. Medicinal chemistry groups building SMYD2 inhibitor libraries for oncology target validation must procure this specific intermediate to access the validated chemotype demonstrated in ACS Med. Chem. Lett. (Sweis et al., 2015) [1].

Specialty Building Block for DNA-Encoded Library (DEL) Synthesis

The dual orthogonal functional groups (aromatic amine, phenol) make this compound an attractive scaffold for DNA-encoded library (DEL) synthesis. The amino group can be selectively acylated in the presence of the hydroxyl group, enabling on-DNA diversification. As demonstrated in patent US8629271B2, selective acylation of the amino group with chloroacetyl chloride proceeds smoothly in DMF, indicating compatibility with typical DEL chemistry conditions [2].

Biophysical Assay Development Using the Hydrochloride Salt

The hydrochloride salt (CAS 1363404-82-3) is recommended for direct use in enzymatic and biophysical assays due to its enhanced aqueous solubility compared to the free base . This form is suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays where DMSO concentrations must be minimized to avoid protein denaturation.

Chemical Biology Probe Synthesis Targeting Lysine Methyltransferases

Given the established link between benzoxazinones and SMYD2 inhibition, this intermediate is valuable for synthesizing chemical biology probes (e.g., photoaffinity or fluorescent probes) for studying lysine methyltransferase function. The free phenolic hydroxyl group provides a convenient handle for linker attachment or further functionalization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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